(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
Description
Molecular Geometry and Configurational Isomerism
The (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine molecule features a five-membered pyrrolidine ring with two amino groups at the 3- and 4-positions in a trans configuration, stabilized by tert-butoxycarbonyl (Boc) protection at the nitrogen atom. The trans arrangement positions the amino groups on opposite faces of the ring, reducing steric clashes and enabling distinct hydrogen-bonding patterns compared to cis isomers. X-ray crystallographic data reveal a puckered pyrrolidine ring conformation, with the Boc group adopting an equatorial orientation to minimize steric hindrance.
Table 1: Key geometric parameters of this compound
| Parameter | Value |
|---|---|
| N–C3 bond length | 1.45 Å |
| C3–C4 bond length | 1.54 Å |
| N–Boc dihedral angle | 112° |
| Ring puckering amplitude | 38° |
Configurational isomerism arises from the stereochemical rigidity of the trans-diamine system, which prevents interconversion to cis forms under ambient conditions. This contrasts with monosubstituted pyrrolidines, where ring flipping can occur.
Properties
IUPAC Name |
N-[(3S,4S)-4-(2,2-dimethylpropanoylamino)pyrrolidin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)11(18)16-9-7-15-8-10(9)17-12(19)14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLUKDDEIBADM-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CNCC1NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@H]1CNC[C@@H]1NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719310 | |
| Record name | N,N'-[(3S,4S)-Pyrrolidine-3,4-diyl]bis(2,2-dimethylpropanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267228-02-4 | |
| Record name | N,N'-[(3S,4S)-Pyrrolidine-3,4-diyl]bis(2,2-dimethylpropanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral diamine compound that has garnered significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H27N3O4
- Molecular Weight: 301.38 g/mol
- CAS Number: 161723-00-8
Synthesis
The synthesis of this compound typically involves the reaction of amino acids or their derivatives with various coupling agents. The use of chiral catalysts has been reported to enhance the enantioselectivity of the process, yielding high purity products suitable for biological testing .
- Inhibition of Enzymes :
- Antimicrobial Properties :
- Anticoagulant Activity :
Case Studies
-
Study on HIV-1 Protease Inhibition :
In a recent study, this compound was evaluated for its ability to inhibit HIV-1 protease. The results indicated a significant reduction in viral replication at micromolar concentrations, highlighting its potential as an antiviral agent . -
Antimicrobial Efficacy :
A series of tests conducted against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that it may serve as a scaffold for developing new antibiotics .
Data Tables
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine is frequently utilized as an intermediate in the synthesis of pharmaceuticals. Its chiral nature is crucial for developing drugs targeting neurological disorders and other conditions. The compound enhances the efficacy of drug candidates by providing specific stereochemical configurations that are often essential for biological activity .
Case Study: HIV-1 Protease Inhibitors
Research has shown that derivatives of this compound can be incorporated into the design of HIV-1 protease inhibitors. The trans-3,4-diamine configuration is particularly effective in enhancing the potency of these inhibitors .
Peptide Synthesis
Selective Reactions
The protective Boc group in this compound allows for selective reactions during peptide synthesis. This selectivity is vital for constructing complex peptide-based therapeutics, which often require precise control over the reaction conditions to achieve the desired product .
Data Table: Peptide Synthesis Yield Comparison
Organic Chemistry Research
Versatile Reagent
In organic synthesis, this compound serves as a versatile reagent that enables chemists to create diverse molecular architectures. Its unique properties facilitate the exploration of new chemical reactions, including asymmetric synthesis and catalysis .
Case Study: Asymmetric Synthesis of Diamines
A notable application involves its use in the catalytic asymmetric synthesis of 1,2-diamines from meso-aziridines. This method has been shown to yield high enantioselectivities and is applicable to various cyclic and acyclic substrates .
Bioconjugation
Enhancing Stability and Functionality
This compound can be employed in bioconjugation processes to link biomolecules effectively. This application is essential for enhancing the stability and functionality of drug delivery systems .
Material Science
Development of Novel Materials
In material science, this compound finds applications in developing novel materials such as polymers and coatings. Its chemical properties contribute to improved performance and durability of these materials .
Chemical Reactions Analysis
Enantioselective 1,3-Dipolar Cycloaddition
The most common synthesis route involves enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes bearing a masked amino group. This reaction produces the trans-3,4-diaminopyrrolidine skeleton with high enantioselectivity .
Key Reaction Parameters :
-
Catalyst: Organocatalysts (e.g., (S,S)-PDP ligands)
-
Solvent: Toluene
-
Temperature: −40 °C to room temperature
Iron-Catalyzed Hydroamination/Cyclization
An alternative method employs an iron(III)-catalyzed intramolecular hydroamination/cyclization reaction. This pathway achieves diastereoselectivity through kinetic and thermodynamic control, with the N-tosyl group facilitating cyclization via FeCl₃ coordination .
Reaction Conditions :
-
Catalyst: FeCl₃
-
Additive: 2-ethylhexanoic acid (RCOOH)
-
Solvent: Dichloromethane (DCM)
Nucleophilic Substitution
The compound undergoes nucleophilic substitution at the N-Boc-protected amine, facilitated by its steric hindrance. This reactivity is critical for ligand formation in asymmetric synthesis.
Mechanistic Steps :
-
Activation of the electrophilic center via acid catalysis.
-
Nucleophilic attack by external amines or alcohols.
-
Deprotection of the Boc group under acidic conditions (e.g., TFA) .
Hydrogen Bonding and Enzymatic Interactions
The amino groups enable hydrogen bonding with biological targets, making the compound a versatile substrate for enzymatic reactions. This property is exploited in inhibitor design for enzymes like dipeptidyl transferases .
Deprotection of the Boc Group
Deprotection is achieved using trifluoroacetic acid (TFA), yielding free-NH diamines. This step is critical for bioactivity modulation .
Reaction Data :
| Reagent | Conditions | Yield (%) | Enantiopurity |
|---|---|---|---|
| TFA | CH₂Cl₂, 0 °C | 95–100 | Unchanged |
Reductive Amination
Selective reduction of nitro groups to amines is achieved using Zn/HCl in methanol. This avoids racemization and retains enantiopurity .
Reaction Parameters :
-
Catalyst: Zn (10 mol %)
-
Solvent: MeOH
-
Temperature: 25 °C
Spectroscopic Data
| Spectroscopic Method | Key Peaks |
|---|---|
| IR | 1728 cm⁻¹ (ester C=O), 1681 cm⁻¹ (Boc C=O) |
| ¹H NMR | δ 3.30–4.20 ppm (NH and CH₂ groups) |
| ¹³C NMR | δ 155.2 ppm (Boc carbonyl), δ 173.6 ppm (ester carbonyl) |
Chromatographic Purity
Flash chromatography on silica gel achieves >95% purity, with retention times correlating to stereochemical integrity .
Asymmetric Cascade Reactions
The compound serves as a precursor in cascade aza-Henry/lactamization reactions, producing 3-substituted isoindolinones with high enantiopurity .
Chiral Ligand Design
Its pyrrolidine backbone is used in Fe(PDP) catalysts for enantioselective epoxidations, achieving up to 64% ee in chalcone epoxidation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(R,R)-3,4-trans-(N-Boc)-Diaminopyrrolidine
- Molecular Formula : C₁₄H₂₇N₃O₂ (same as S,S isomer)
- Key Difference : Opposite stereochemistry (R,R) at the 3- and 4-positions.
- Applications : Used in enantioselective catalysis but often exhibits divergent reactivity due to stereoelectronic effects. For example, (R,R) isomers may show lower efficacy in certain asymmetric hydrogenation reactions compared to (S,S) counterparts .
(S,S)-N-Benzyl-3,4-trans-Diaminopyrrolidine
- Molecular Formula : C₁₈H₂₂N₂ (CAS 104351-40-8)
- Key Difference : Substitution of the Boc group with a benzyl (Bn) group.
- Impact : The benzyl group offers orthogonal protection (acid-labile) and alters solubility (lipophilic vs. Boc’s polar nature). This variant is preferred in reactions requiring mild acidic deprotection .
Functional Group Analogues
(3S,4S)-1-Boc-Pyrrolidine-3,4-Dicarboxylic Acid
- Molecular Formula: C₁₁H₁₇NO₆ (CAS 865451-68-9)
- Key Difference : Incorporation of carboxylic acid groups at the 3- and 4-positions.
- Applications: Serves as a rigid scaffold for peptide mimetics and metal-chelating ligands. The Boc group enhances solubility in organic solvents, unlike the free diaminopyrrolidine .
(S)-3-Amino-1-N-Boc-Pyrrolidine
- Molecular Formula : C₉H₁₈N₂O₂ (CAS 147081-44-5)
- Key Difference: Single amino group at the 3-position.
- Applications: Simpler structure used in fragment-based drug discovery. Lacks the steric hindrance of the 3,4-diamino motif, enabling faster kinetic resolution in reactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protective Group | CAS Number | Key Applications |
|---|---|---|---|---|---|
| (S,S)-3,4-trans-(N-Boc)-Diaminopyrrolidine | C₁₄H₂₇N₃O₂ | 269.38 | Boc | 267228-02-4 | Asymmetric synthesis, APIs |
| (R,R)-3,4-trans-(N-Boc)-Diaminopyrrolidine | C₁₄H₂₇N₃O₂ | 269.38 | Boc | Not provided | Catalysis, enantiomer studies |
| (S,S)-N-Benzyl-3,4-trans-Diaminopyrrolidine | C₁₈H₂₂N₂ | 258.39 | Benzyl | 104351-40-8 | Acid-sensitive intermediates |
| (3S,4S)-1-Boc-Pyrrolidine-3,4-Dicarboxylic Acid | C₁₁H₁₇NO₆ | 259.26 | Boc | 865451-68-9 | Peptide mimetics, chelators |
| (S)-3-Amino-1-N-Boc-Pyrrolidine | C₉H₁₈N₂O₂ | 186.25 | Boc | 147081-44-5 | Fragment-based drug discovery |
Stereochemical and Functional Group Impact
- Stereochemistry : The (S,S) configuration induces a specific spatial arrangement critical for binding to chiral catalysts or biological targets. For instance, (S,S)-isomers often outperform (R,R)-isomers in enantioselective aldol reactions due to optimal transition-state alignment .
- Protective Groups: Boc-protected derivatives exhibit superior stability in basic media compared to benzyl-protected analogues, which are prone to hydrogenolysis. However, benzyl groups enable milder deprotection (e.g., H₂/Pd), avoiding strong acids that might degrade sensitive substrates .
Preparation Methods
Preparation from L-Tartaric Acid
A well-documented and practical method for synthesizing 3,4-trans-diaminopyrrolidine derivatives starts from commercially available L-tartaric acid, which contains two chiral centers and provides a stereochemically defined scaffold.
- Condensation of L-tartaric acid with primary amines (e.g., benzyl amine) to form imide intermediates.
- Reduction of the imide to a diol intermediate using lithium aluminum hydride (LiAlH4).
- Modifications in work-up procedures (e.g., quenching with saturated sodium sulfate solution) improve yield and purity of the diol intermediate.
- Hydrogenation of N-benzyl protected diol in the presence of Pd/C catalyst, followed by in-situ Boc protection to yield the N-Boc protected diamine.
This route benefits from the stereochemical control inherent in L-tartaric acid and allows for the preparation of the trans-3,4-diaminopyrrolidine skeleton with high enantiomeric purity.
| Step | Reaction | Key Reagents | Notes |
|---|---|---|---|
| 1 | Condensation of L-tartaric acid with benzyl amine | Xylene, Dean-Stark apparatus | Water removal drives imide formation |
| 2 | Reduction of imide to diol | LiAlH4 | Modified quenching enhances yield |
| 3 | Hydrogenation and Boc protection | Pd/C, Boc anhydride | Protects amine groups for further manipulation |
This synthetic sequence was detailed in a PhD thesis focusing on pyrrolidine derivatives and their biophysical studies, confirming the stereochemical integrity and purity of the intermediates and final product.
Stereoselective Rearrangement and Resolution Approaches
Another approach involves the stereoselective rearrangement of cis-3,4-diamino compounds to the trans isomer. This method often employs:
- Formation of chiral acid salts (e.g., with (-)-di-p-toluoyltartaric acid) of the cis isomer to enable crystallization and purification.
- Hydrolysis and base-induced rearrangement in aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methylpyrrolidone (NMP) to convert the cis isomer to the trans isomer with high enantiomeric excess (>99% ee).
This method improves on earlier processes by providing higher purity and better yields without multiple recrystallizations. The use of mixed acid systems (e.g., combining chiral acid with formic acid) enhances the economy and separation efficiency of the process.
| Parameter | Preferred Conditions |
|---|---|
| Chiral acid | (-)-di-p-toluoyltartaric acid (preferred) |
| Solvent system | DMSO, DMF, NMP, toluene or mixtures thereof |
| Rearrangement base | Strong base in aprotic solvent |
| Purity achieved | >99% enantiomeric excess |
This approach is adapted from improvements on patented processes and is suitable for large-scale manufacturing.
Asymmetric Catalysis and Organocatalytic Methods
Recent advances in asymmetric catalysis have enabled the synthesis of (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine derivatives using chiral catalysts or auxiliaries. These methods include:
- Use of chiral organocatalysts or metal complexes to induce stereoselective formation of the trans-diamine configuration.
- Cascade reactions such as asymmetric nitro-Mannich or aza-Henry/lactamization sequences to build the pyrrolidine ring with defined stereochemistry.
These catalytic approaches offer high enantioselectivity and can be tailored for complex molecule synthesis, although they may require more steps or specialized catalysts.
| Catalyst Type | Reaction Type | Outcome |
|---|---|---|
| Chiral organocatalysts | Asymmetric 1,3-dipolar cycloaddition | High stereoselectivity for trans-3,4-diaminopyrrolidines |
| Metal complexes (e.g., Pd/C) | Selective reductions and hydrogenations | Efficient Boc protection and amine functionalization |
These methods have been highlighted in recent research articles focusing on the synthesis of biologically active pyrrolidine derivatives.
Role of Protecting Groups
The Boc (tert-butoxycarbonyl) protecting group is essential in the preparation of this compound, enabling:
- Selective protection of amino groups to prevent undesired side reactions during synthesis.
- Facilitation of subsequent deprotection under mild acidic conditions for further functionalization.
The Boc group’s stability and ease of removal make it a preferred choice in multi-step syntheses involving sensitive chiral diamines.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| L-Tartaric Acid Route | L-tartaric acid | Imide formation, reduction, hydrogenation, Boc protection | High stereochemical control, commercially available starting material | Requires careful reduction and protection steps |
| Stereoselective Rearrangement | cis-3,4-diamino compounds | Chiral acid salt formation, hydrolysis, base-induced rearrangement | High enantiomeric purity, scalable | Requires chiral acid and careful solvent/base selection |
| Asymmetric Catalysis | Various precursors | Catalytic asymmetric cycloaddition, cascade reactions | High enantioselectivity, versatile | May need specialized catalysts, complex optimization |
| Protecting Group Strategy | Amino intermediates | Boc protection and deprotection | Enables selective transformations | Additional synthetic steps |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing enantiomerically pure (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine?
- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, (S,S)-configured pyrrolidine derivatives can be obtained using (S)-N-Boc-3-hydroxypyrrolidine as a chiral precursor, followed by functionalization with thiourea groups to enhance catalytic activity in asymmetric reactions. Key steps include Boc protection under anhydrous conditions and stereoselective ring-opening of epoxides or enzymatic resolution .
- Critical Data : Yield optimization (e.g., 60–75% enantiomeric excess achieved via thiourea catalysts) and purity (>98% by HPLC) are critical for reproducibility .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiopurity. X-ray crystallography or NOESY NMR can resolve trans-configuration by analyzing spatial proximity of protons at C3 and C4 positions .
- Common Pitfalls : Racemization may occur during Boc deprotection; monitor reaction pH and temperature (e.g., <0°C for acid-sensitive intermediates) .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes byproducts. For hygroscopic intermediates, lyophilization under reduced pressure preserves stability. Recrystallization in tert-butyl methyl ether improves crystalline purity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its catalytic performance in asymmetric Mannich reactions?
- Methodological Answer : The trans-diamine scaffold enhances substrate binding via dual hydrogen-bonding interactions. In anti-Mannich reactions, the (S,S)-configuration aligns with L-proline-derived catalysts, achieving moderate enantioselectivity (up to 70% ee) for β-amino ketone products. Optimization requires adjusting solvent polarity (e.g., THF vs. toluene) and substituent bulk on the thiourea moiety .
- Data Contradictions : While reports moderate yields, other studies suggest higher ee (85–90%) with modified pyrrolidine catalysts, highlighting the need for systematic solvent/substrate screening .
Q. What are the challenges in selectively deprotecting the N-Boc group without compromising the pyrrolidine ring?
- Methodological Answer : Mild deprotection using oxalyl chloride in dichloromethane (0°C to rt) preserves the ring structure. For acid-sensitive derivatives, catalytic iodine in solvent-free conditions or Na₂CO₃ in refluxing 1,4-dioxane are alternatives. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in EtOAc) .
- Innovative Approaches : Microwave-assisted deprotection reduces side reactions (e.g., ring-opening) by shortening exposure to harsh conditions .
Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-31G* basis set) model transition states in Pd-catalyzed decarboxylative couplings. Key parameters include bond dissociation energies (C–N: ~85 kcal/mol) and charge distribution on the diamine ligand. Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .
Q. What role does the trans-diamine motif play in stabilizing palladium complexes for C–C bond formation?
- Methodological Answer : The (S,S)-trans configuration enables chelation to Pd(II) centers, forming stable square-planar complexes critical for Suzuki-Miyaura couplings. X-ray structures show Pd–N bond lengths of 2.05–2.10 Å, with catalytic turnover numbers (TON) exceeding 10⁴ in aryl bromide couplings. Ligand lability studies (e.g., variable-temperature NMR) reveal reversible dissociation at >80°C .
Experimental Design Considerations
- Handling Sensitivity : Store the compound under inert gas (Ar/N₂) at 2–8°C to prevent Boc group hydrolysis .
- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent) in asymmetric reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
